molecular formula C20H24N4O6 B12402197 MP-Ala-Ala-PAB

MP-Ala-Ala-PAB

Cat. No.: B12402197
M. Wt: 416.4 g/mol
InChI Key: CMKUVUSGEFKDLV-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MP-Ala-Ala-PAB is a cleavable antibody-drug conjugate (ADC) linker. It is used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies. The compound is designed to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

MP-Ala-Ala-PAB is synthesized through a series of chemical reactions. The synthesis typically involves the use of Fmoc-Ala-Ala-PAB as a starting material. The compound is then subjected to various reaction conditions to achieve the desired product. The specific details of the synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to meet regulatory standards for pharmaceutical production. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

MP-Ala-Ala-PAB undergoes various chemical reactions, including:

    Cleavage Reactions: The compound is designed to be cleavable, allowing for the release of the cytotoxic drug upon reaching the target cells.

    Substitution Reactions: These reactions are involved in the synthesis of the compound, where specific functional groups are introduced or replaced.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major product formed from the reactions involving this compound is the antibody-drug conjugate, which consists of an antibody linked to a cytotoxic drug through the this compound linker .

Scientific Research Applications

MP-Ala-Ala-PAB has several scientific research applications, including:

Mechanism of Action

The mechanism of action of MP-Ala-Ala-PAB involves its role as a cleavable linker in antibody-drug conjugates. The compound links an antibody to a cytotoxic drug, allowing the drug to be selectively delivered to cancer cells. Upon binding to the target cell surface, the antibody-drug conjugate is internalized by endocytosis and processed in the lysosome, where the linker is cleaved, releasing the cytotoxic drug to exert its effects on the cancer cells .

Comparison with Similar Compounds

MP-Ala-Ala-PAB is unique compared to other similar compounds due to its specific design as a cleavable linker for antibody-drug conjugates. Similar compounds include:

Properties

Molecular Formula

C20H24N4O6

Molecular Weight

416.4 g/mol

IUPAC Name

(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C20H24N4O6/c1-12(21-16(26)9-10-24-17(27)7-8-18(24)28)19(29)22-13(2)20(30)23-15-5-3-14(11-25)4-6-15/h3-8,12-13,25H,9-11H2,1-2H3,(H,21,26)(H,22,29)(H,23,30)/t12-,13-/m0/s1

InChI Key

CMKUVUSGEFKDLV-STQMWFEESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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